molecular formula C19H18N2O2 B5706344 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide

Cat. No. B5706344
M. Wt: 306.4 g/mol
InChI Key: XHRAXMKOFVMNDQ-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide, also known as MPX, is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. MPX belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is not fully understood. However, it has been suggested that 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide acts on the GABAergic system by enhancing the activity of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been found to decrease anxiety-like behavior and enhance the analgesic effects of opioids. Additionally, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been found to have low toxicity and few side effects in animal models. However, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide. One potential direction is to investigate the use of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide in the treatment of anxiety disorders and depression. Another direction is to explore the potential use of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide and its potential therapeutic applications.
Conclusion
In conclusion, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects and has potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide involves the reaction of 3-phenyl-4-isoxazolecarboxylic acid with 2-phenylethylamine and methyl chloroformate. The resulting compound is purified using column chromatography to obtain 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide as a white solid. The purity of the compound can be determined using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-17(18(21-23-14)16-10-6-3-7-11-16)19(22)20-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRAXMKOFVMNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide

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